1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate
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Overview
Description
1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes piperazine and piperidinone moieties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidinone intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing by-products, and ensuring consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted piperazines and piperidinones, which can further be utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Piperidinone derivatives: Compounds such as 4-phenylpiperidin-4-ol and 1-benzyl-4-phenylpiperidin-4-ol.
Uniqueness: 1-(4-(4-(Diphenylmethyl)-1-piperazinyl)butyl)-6-phenyl-2-piperidinone ethanedioate stands out due to its unique combination of piperazine and piperidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
109758-28-3 |
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Molecular Formula |
C34H41N3O5 |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
1-[4-(4-benzhydrylpiperazin-1-yl)butyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C32H39N3O.C2H2O4/c36-31-20-12-19-30(27-13-4-1-5-14-27)35(31)22-11-10-21-33-23-25-34(26-24-33)32(28-15-6-2-7-16-28)29-17-8-3-9-18-29;3-1(4)2(5)6/h1-9,13-18,30,32H,10-12,19-26H2;(H,3,4)(H,5,6) |
InChI Key |
KFGRZBRUSFWYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(=O)C1)CCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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